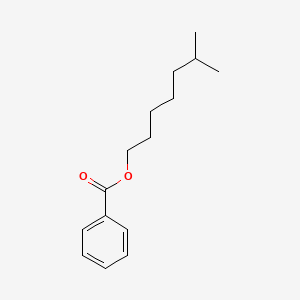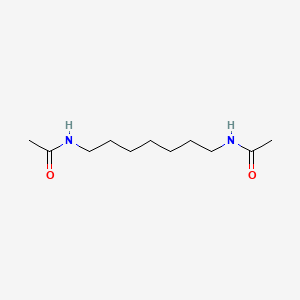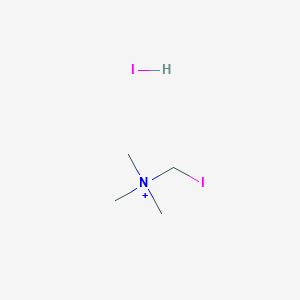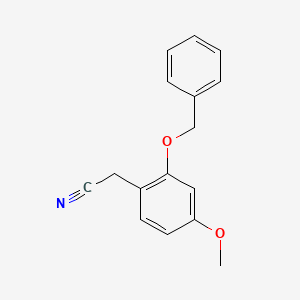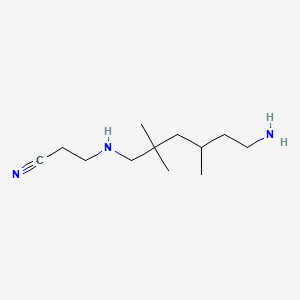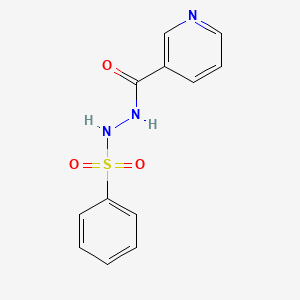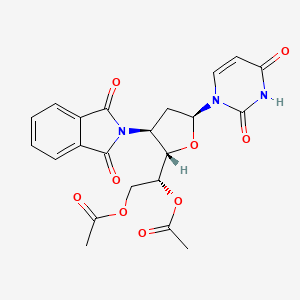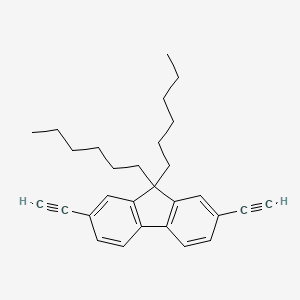
2,7-Diethynyl-9,9-dihexylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diethynyl-9,9-dihexylfluorene is a fluorene derivative characterized by the presence of ethynyl groups at the 2 and 7 positions and hexyl groups at the 9 position. This compound is notable for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of liquid crystals and organic electronics .
Vorbereitungsmethoden
The synthesis of 2,7-Diethynyl-9,9-dihexylfluorene typically involves a multi-step process. One common method starts with the bromination of 9,9-dihexylfluorene to produce 2,7-dibromo-9,9-dihexylfluorene. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene, followed by deprotection to yield the final product . The reaction conditions often include the use of palladium catalysts and copper iodide in an inert atmosphere, such as nitrogen .
Analyse Chemischer Reaktionen
2,7-Diethynyl-9,9-dihexylfluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or quinones under specific conditions.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Diethynyl-9,9-dihexylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioimaging and biosensing due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 2,7-Diethynyl-9,9-dihexylfluorene exerts its effects is primarily related to its electronic and structural properties. The ethynyl groups contribute to the compound’s conjugation and electron delocalization, enhancing its photophysical properties. These features make it an effective component in light-emitting and light-absorbing applications . The molecular targets and pathways involved are typically related to its interaction with other organic molecules and materials in electronic devices.
Vergleich Mit ähnlichen Verbindungen
2,7-Diethynyl-9,9-dihexylfluorene can be compared with other fluorene derivatives such as:
2,7-Dibromo-9,9-dihexylfluorene: This compound is a precursor in the synthesis of this compound and shares similar structural features but lacks the ethynyl groups.
2,7-Diethynyl-9,9-dioctylfluorene: Similar to this compound but with octyl groups instead of hexyl groups, affecting its solubility and electronic properties.
The uniqueness of this compound lies in its specific combination of ethynyl and hexyl groups, which confer distinct photophysical and electronic properties, making it particularly suitable for applications in organic electronics and liquid crystals .
Eigenschaften
Molekularformel |
C29H34 |
|---|---|
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2,7-diethynyl-9,9-dihexylfluorene |
InChI |
InChI=1S/C29H34/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h3-4,15-18,21-22H,5-6,9-14,19-20H2,1-2H3 |
InChI-Schlüssel |
YWZACOPYIXYBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
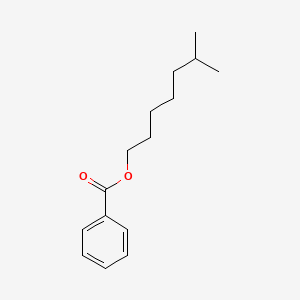

![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
